molecular formula C19H12ClF2N5O2 B2828030 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide CAS No. 852440-89-2

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide

Cat. No. B2828030
CAS RN: 852440-89-2
M. Wt: 415.78
InChI Key: DINHLWUZGSIXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H12ClF2N5O2 and its molecular weight is 415.78. The purity is usually 95%.
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Scientific Research Applications

Antitumor Applications

Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit antitumor activity. For instance, a series of new pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their in vitro antitumor activity against the human breast adenocarcinoma cell line MCF7, with some derivatives demonstrating mild to moderate activity compared to doxorubicin, a reference antitumor drug. Among these derivatives, N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide was identified as the most active, underscoring the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment research (El-Morsy et al., 2017).

Antimicrobial Applications

Another study explored the synthesis of new heterocycles incorporating the antipyrine moiety, which includes pyrazolo[3,4-d]pyrimidine derivatives. These compounds were evaluated for their antimicrobial properties, with some displaying significant activity. This research suggests the potential of pyrazolo[3,4-d]pyrimidine derivatives as antimicrobial agents, offering a promising avenue for the development of new antibiotics (Bondock et al., 2008).

Neuroinflammatory Conditions

Pyrazolo[3,4-d]pyrimidine derivatives have also been identified as potential ligands for the translocator protein (18 kDa), which is recognized as an early biomarker for neuroinflammatory processes. A series of these derivatives were synthesized and evaluated in vitro for their binding potential to the translocator protein, with all derivatives displaying subnanomolar affinity. This research highlights the role of pyrazolo[3,4-d]pyrimidine derivatives in the development of diagnostic and therapeutic agents for neuroinflammatory conditions (Damont et al., 2015).

properties

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF2N5O2/c20-11-1-4-13(5-2-11)27-18-14(8-24-27)19(29)26(10-23-18)9-17(28)25-16-6-3-12(21)7-15(16)22/h1-8,10H,9H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINHLWUZGSIXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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